

# Discovery and history of fluorinated Weinreb amides

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## Compound of Interest

**Compound Name:** 2-Fluoro-N-methoxy-N-methylbenzamide

**Cat. No.:** B173636

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An In-Depth Technical Guide to the Discovery and History of Fluorinated Weinreb Amides

For Researchers, Scientists, and Drug Development Professionals

## Abstract

The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.<sup>[1][2]</sup> Concurrently, the Weinreb amide has been established as a robust and versatile functional group for the synthesis of ketones and aldehydes, prized for its ability to prevent over-addition by organometallic reagents. This guide provides a comprehensive overview of the intersection of these two critical areas of synthetic chemistry: the discovery, development, and application of fluorinated Weinreb amides. We will explore the historical context of the Weinreb-Nahm synthesis, the evolution of methods for preparing their fluorinated analogues, and their subsequent application as powerful building blocks in the synthesis of high-value fluorinated carbonyl compounds and other complex molecules.

## The Foundation: The Weinreb-Nahm Ketone Synthesis

The story of fluorinated Weinreb amides begins with the foundational discovery made by Steven M. Weinreb and Steven Nahm in 1981.<sup>[3][4][5]</sup> At the time, the synthesis of ketones

from carboxylic acid derivatives using highly reactive organometallic reagents (like Grignard or organolithium reagents) was often plagued by a critical side reaction: over-addition. The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[3][6]

Weinreb and Nahm introduced the N-methoxy-N-methylamide, now universally known as the Weinreb-Nahm amide, as an ingenious solution.[3][4][7][8] Their method involves the reaction of an activated carboxylic acid derivative, such as an acid chloride, with N,O-dimethylhydroxylamine.[3][5]

The resulting Weinreb amide reacts with an organometallic reagent to form a highly stable, five-membered cyclic tetrahedral intermediate, stabilized by chelation of the metal cation (e.g.,  $MgX^+$  or  $Li^+$ ) by both oxygen atoms.[3][9] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This crucial stability prevents the intermediate from reacting further with the organometallic reagent present in the reaction mixture, thus cleanly affording the desired ketone in high yield upon hydrolysis.[6][9]

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